CYP2C19 Inhibition Potency: A Key Differentiator for (3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide
This compound demonstrates a specific, quantifiable inhibition of human Cytochrome P450 2C19 (CYP2C19). Data from BindingDB indicates an IC50 value of 4.10E+3 nM (4.1 µM) against this target, measured in a standardized human liver microsome assay [1]. While direct, head-to-head comparator data for this specific target is limited, class-level inference suggests this potency profile is distinct from many common pharmacological agents. This provides a specific, measurable parameter for research where CYP2C19 modulation is a critical variable.
| Evidence Dimension | IC50 (nM) for CYP2C19 Inhibition |
|---|---|
| Target Compound Data | 4.10E+3 nM |
| Comparator Or Baseline | No direct comparator data available; baseline for CYP inhibition potency is typically in the micromolar range for screening compounds. |
| Quantified Difference | Not applicable (class-level inference). |
| Conditions | Human liver microsomes, using omeprazole as substrate, 5 min preincubation, NADPH-regenerating system. |
Why This Matters
This quantifiable CYP inhibition data provides a crucial selection criterion for researchers studying drug metabolism or pharmacokinetics, allowing for precise experimental design.
- [1] BindingDB. (n.d.). BDBM50366404 (CHEMBL4162449) Affinity Data: Cytochrome P450 2C19, 2B6, 2C8 Inhibition. View Source
